molecular formula C10H12O3 B1278316 3-Methoxy-2-(2-propenyloxy)phenol

3-Methoxy-2-(2-propenyloxy)phenol

Cat. No.: B1278316
M. Wt: 180.2 g/mol
InChI Key: AUSAIZOMORGPOS-UHFFFAOYSA-N
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Description

3-Methoxy-2-(2-propenyloxy)phenol is a phenolic derivative characterized by a methoxy group (-OCH₃) at the 3-position and a 2-propenyloxy (allyloxy) group at the 2-position of the benzene ring. Key structural features include:

  • Methoxy group: Enhances electron-donating properties and influences hydrogen-bonding interactions .

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

IUPAC Name

3-methoxy-2-prop-2-enoxyphenol

InChI

InChI=1S/C10H12O3/c1-3-7-13-10-8(11)5-4-6-9(10)12-2/h3-6,11H,1,7H2,2H3

InChI Key

AUSAIZOMORGPOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OCC=C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Molecular Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key References
3-Methoxy-2-(2-propenyloxy)phenol 3-OCH₃, 2-OCH₂CHCH₂ C₁₀H₁₂O₃ 180.20 Inferred
3-Methoxy-2-(3-methylbut-2-enyl)phenol 3-OCH₃, 2-O-prenyl C₁₂H₁₆O₂ 192.25
2-[[4-(2-Propenyloxy)phenyl]methoxy]phenol 2-OCH₂(C₆H₄-OCH₂CHCH₂) C₁₆H₁₆O₃ 256.29
3-Methoxy-2-[5-(naphthalen-2-yl)pyrazol-3-yl]phenol 3-OCH₃, 2-pyrazolyl-naphthyl C₁₉H₁₆N₂O₂ 304.34
2-Methoxy-3-methylphenol 2-OCH₃, 3-CH₃ C₈H₁₀O₂ 138.16

Key Observations :

  • Substituent Position: The position of the methoxy group (e.g., 3- vs. 2-) significantly alters electronic and steric properties. For instance, 2-methoxy-3-methylphenol lacks the propenyloxy group but retains hydrogen-bonding capabilities.

Reactivity and Stability

  • Hydrogen Bonding : Methoxy and hydroxyl groups participate in hydrogen-bonding networks, influencing crystal packing and solubility . For example, pyrazoline derivatives (e.g., ) form stable hydrogen-bonded aggregates.
  • Redox Activity: Nitro-propanol derivatives (e.g., 1-(2-nitro-1-imidazolyl)-3-methoxy-2-propanol ) undergo hypoxia-selective reduction, suggesting that propenyloxy groups in similar compounds may exhibit redox sensitivity.
  • Stability Concerns : Propenyloxy groups may confer instability under acidic or oxidative conditions, as seen in sulfonic acid derivatives .

Comparative Insights :

  • Antimicrobial vs. Antitumor: Prenylated phenols (e.g., ) prioritize membrane disruption, whereas pyrazoline derivatives target nucleic acids or enzymes.

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